molecular formula C13H9Cl3N4O4S2 B2355626 4-(4-Nitrophenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)thiosemicarbazide CAS No. 900939-58-4

4-(4-Nitrophenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)thiosemicarbazide

Cat. No.: B2355626
CAS No.: 900939-58-4
M. Wt: 455.71
InChI Key: SIDWBDKOGMXUER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Nitrophenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)thiosemicarbazide is a complex organic compound known for its unique chemical structure and properties. This compound features a nitrophenyl group, a trichlorophenyl group, and a sulfonyl thiosemicarbazide moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitrophenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)thiosemicarbazide typically involves multiple steps, starting with the preparation of the nitrophenyl and trichlorophenyl intermediates. These intermediates are then subjected to sulfonylation and thiosemicarbazide formation under controlled conditions. Common reagents used in these reactions include sulfuryl chloride, thiosemicarbazide, and various solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitrophenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)thiosemicarbazide undergoes several types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted thiosemicarbazides.

Scientific Research Applications

4-(4-Nitrophenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)thiosemicarbazide has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Nitrophenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)thiosemicarbazide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, leading to alterations in their function. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrophenyl thiosemicarbazide
  • 2,4,5-Trichlorophenyl sulfonyl chloride
  • 4-Nitrophenyl sulfonyl chloride

Uniqueness

4-(4-Nitrophenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)thiosemicarbazide is unique due to its combination of nitrophenyl and trichlorophenyl groups with a sulfonyl thiosemicarbazide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(4-nitrophenyl)-3-[(2,4,5-trichlorophenyl)sulfonylamino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl3N4O4S2/c14-9-5-11(16)12(6-10(9)15)26(23,24)19-18-13(25)17-7-1-3-8(4-2-7)20(21)22/h1-6,19H,(H2,17,18,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDWBDKOGMXUER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)NNS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl3N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.